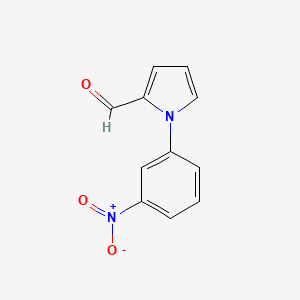
4-chloro-N'-(2-chloroacetyl)benzohydrazide
概要
説明
4-Chloro-N'-(2-chloroacetyl)benzohydrazide (4-CABH) is an organic compound used in the synthesis of a variety of organic compounds. It is a colorless solid that is soluble in a variety of organic solvents. 4-CABH has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic chemistry for the preparation of other compounds. 4-CABH has been studied for its potential applications in the field of biochemistry and physiology.
科学的研究の応用
Antimicrobial Activities
- Benzohydrazide derivatives, including variants similar to 4-chloro-N'-(2-chloroacetyl)benzohydrazide, have demonstrated significant antimicrobial properties. This includes antibacterial and antifungal activities against various strains, including Mycobacterium tuberculosis, nontuberculous mycobacteria, and fungal strains like Candida glabrata and Trichophyton mentagrophytes (Krátký et al., 2017). Additionally, another study shows the synthesis of hydrazide-hydrazones compounds that were screened for their antibacterial properties, indicating their potential in developing new antimicrobial agents (Shaikh, 2013).
Crystal Structure and Synthesis
- The crystal structure and synthesis of various benzohydrazide compounds have been extensively studied. For instance, studies have analyzed the crystal structure of 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide and its interaction with methanol, providing insights into its molecular configuration and potential applications in structural chemistry (Huang & Wu, 2010).
Anticancer Properties and DNA Binding
- Benzohydrazide derivatives have shown potential in anticancer research. For example, a study on the adsorption of a novel hydrazone derivative by protein suggested a possible role in cancer treatment due to its unique static quenching mechanism in interaction with serum albumin (Tian et al., 2012). Additionally, research on the synthesis and crystal structures of various benzohydrazides has implications for their role as potential inhibitors of prostate cancer, showcasing their relevance in oncological studies (Arjun et al., 2020).
Enzyme Inhibition and Molecular Docking
- Benzohydrazide compounds have been evaluated for their enzyme inhibitory activities, including urease inhibition, which is significant in the development of therapeutic agents for various diseases. Molecular docking studies of these compounds have provided insights into their interactions at the molecular level, enhancing our understanding of their potential therapeutic uses (Abbas et al., 2019).
Chemical Reactivity and Catalysis
- The reactivity of benzohydrazide derivatives in chemical reactions, such as nucleophilic aromatic substitution, has been explored, providing valuable information for synthetic chemistry applications. This includes understanding the intramolecular hydrogen bond interactions and their effects on reaction mechanisms (Gallardo-Fuentes et al., 2014). Additionally, their role in catalysis, including catalytic activity in various biological processes, has been studied, further expanding their application spectrum in chemistry and biochemistry (El‐Gammal et al., 2021).
Safety and Hazards
特性
IUPAC Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDMGMZOXNPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334602 | |
| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-27-5 | |
| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)









